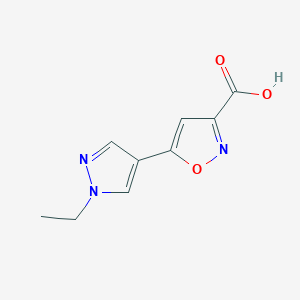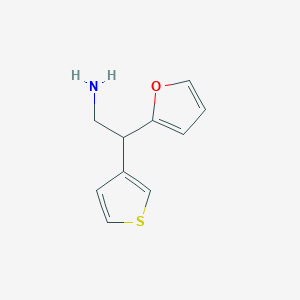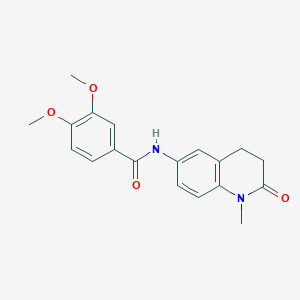![molecular formula C21H18FN3O2 B2440218 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide CAS No. 1172778-48-1](/img/structure/B2440218.png)
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring via a carboxamide bridge
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is part of many pharmaceuticals such as antifungals, proton pump inhibitors, and antihypertensives
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Benzimidazole derivatives often interact with biological targets via hydrogen bonding, given the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without further study. Benzimidazole derivatives have a wide range of biological activities and could potentially interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole intermediate, which is then coupled with a furan derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully hydrogenated compound .
Scientific Research Applications
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler compound with similar structural features.
N-(4-fluorophenethyl)furan-2-carboxamide: Another related compound with a different functional group arrangement.
Uniqueness
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-16-7-5-15(6-8-16)11-12-23-21(26)20-10-9-17(27-20)13-25-14-24-18-3-1-2-4-19(18)25/h1-10,14H,11-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCIYXADHSHKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)
![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone](/img/structure/B2440146.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2440150.png)
![ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2440151.png)
![(3Z)-3-{[(3,4-difluorophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2440152.png)
![2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440158.png)
